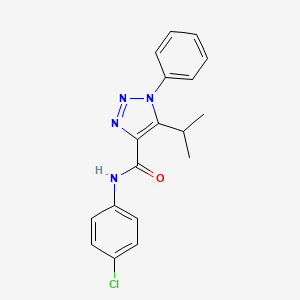
N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. This compound was first synthesized in 2010 by a team of researchers led by Dr. Channing Der at the University of North Carolina at Chapel Hill. Since then, it has been extensively studied for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Pesticide Interaction
Triazole derivatives, due to their structural versatility, are investigated for their interactions in agricultural applications. For instance, the combination of certain herbicides can transform in soil to produce unexpected residues, highlighting the potential of triazole compounds in creating hybrid molecules with unique properties for pest control (Bartha, 1969).
Cholinesterase Inhibition
Research on triazole derivatives also includes the exploration of their inhibitory effects on cholinesterase enzymes. New N-aryl derivatives of triazole have been synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate to good activities. These compounds are promising for the development of treatments for diseases characterized by cholinesterase dysfunction (Riaz et al., 2020).
Antifungal Activity
The synthesis and in vitro evaluation of 1,2,3-triazole derivatives against Candida strains have revealed significant antifungal properties. Certain halogen-substituted triazole compounds have shown promising results, suggesting potential applications in developing new antifungal agents (Lima-Neto et al., 2012).
Corrosion Inhibition
Triazole derivatives are also studied for their ability to inhibit corrosion, particularly in metallic materials. Their efficacy in preventing corrosion in acidic media, such as hydrochloric and sulfuric acid solutions, has been demonstrated through electrochemical methods and weight loss measurements. This application is vital for industries seeking to enhance the longevity and durability of their metal infrastructure (Bentiss et al., 2007; Lagrenée et al., 2002).
Antimicrobial Activities
The synthesis of novel heterocyclic compounds derived from triazole has been pursued for their antimicrobial properties. Studies show that certain derivatives exhibit significant inhibition against various bacterial and fungal strains, offering a pathway for the development of new antimicrobial agents. This is particularly relevant in the face of rising antibiotic resistance (Desai et al., 2011).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12(2)17-16(18(24)20-14-10-8-13(19)9-11-14)21-22-23(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXYYXWIEAPORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2942482.png)
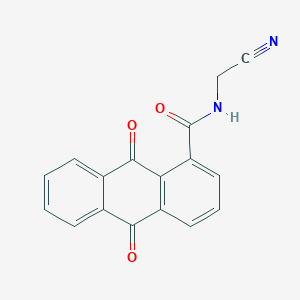


![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2942488.png)
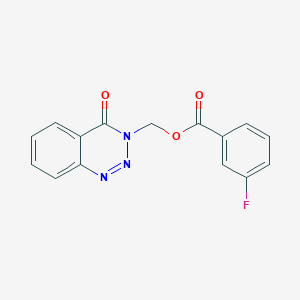
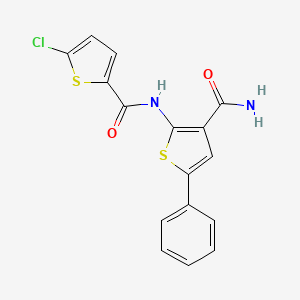


![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)

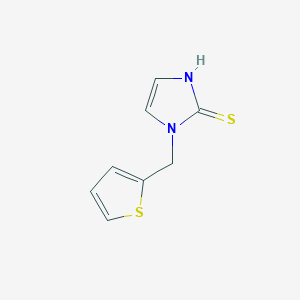
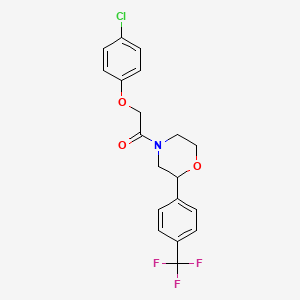
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-bromobenzoate](/img/structure/B2942504.png)